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  • Product: 1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone
  • CAS: 889939-03-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-acetyl-5-(4-fluorophenyl)isoxazole: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 3-acetyl-5-(4-fluorophenyl)isoxazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a privi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-acetyl-5-(4-fluorophenyl)isoxazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure known for a wide range of biological activities, and the introduction of an acetyl group and a fluorophenyl moiety can significantly influence its physicochemical properties and therapeutic potential.[1][2][3] This document details the compound's properties, a robust synthetic protocol, expected analytical data, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 3-acetyl-5-(4-fluorophenyl)isoxazole are summarized in the table below. The molecular formula is C₁₁H₈FNO₂.

PropertyValue
Molecular Weight 205.19 g/mol
Appearance Expected to be a solid
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
Melting Point Estimated to be in the range of 100-130 °C, based on similar structures.
Synthesis of 3-acetyl-5-(4-fluorophenyl)isoxazole

The synthesis of 3-acetyl-5-(4-fluorophenyl)isoxazole can be efficiently achieved through a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydroxylamine hydrochloride.[4][5][6] This method is widely applicable for the synthesis of various 3,5-disubstituted isoxazoles.

Step 1: Synthesis of (E)-1-(4-fluorophenyl)-3-(acetyl)prop-2-en-1-one (Chalcone Intermediate)

  • To a solution of 4-fluoroacetophenone (1.0 eq) and acetylaldehyde (1.2 eq) in ethanol, add a 40% aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.

  • Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Synthesis of 3-acetyl-5-(4-fluorophenyl)isoxazole

  • Dissolve the synthesized chalcone (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium hydroxide or pyridine to the solution.

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The solid product will precipitate out. Filter the solid, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 3-acetyl-5-(4-fluorophenyl)isoxazole.

Synthesis_Workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Cyclization 4-fluoroacetophenone 4-fluoroacetophenone NaOH_EtOH NaOH, Ethanol 4-fluoroacetophenone->NaOH_EtOH acetylaldehyde acetylaldehyde acetylaldehyde->NaOH_EtOH Chalcone (E)-1-(4-fluorophenyl)-3-(acetyl)prop-2-en-1-one NaOH_EtOH->Chalcone Base_EtOH Base, Ethanol, Reflux Chalcone->Base_EtOH Hydroxylamine_HCl Hydroxylamine HCl Hydroxylamine_HCl->Base_EtOH Final_Product 3-acetyl-5-(4-fluorophenyl)isoxazole Base_EtOH->Final_Product

Caption: Synthesis of 3-acetyl-5-(4-fluorophenyl)isoxazole.

Spectroscopic Characterization

The structural elucidation of the synthesized 3-acetyl-5-(4-fluorophenyl)isoxazole would be confirmed using standard spectroscopic techniques. Based on data from structurally similar compounds, the following are the expected NMR chemical shifts.[4][7]

Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 8.00-7.80 (m, 2H): Aromatic protons ortho to the fluorine atom on the phenyl ring.

  • 7.30-7.10 (m, 2H): Aromatic protons meta to the fluorine atom on the phenyl ring.

  • 6.80 (s, 1H): Proton on the isoxazole ring.

  • 2.65 (s, 3H): Methyl protons of the acetyl group.

Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

  • 192.0: Carbonyl carbon of the acetyl group.

  • 170.0: C5 carbon of the isoxazole ring.

  • 165.0 (d, J ≈ 250 Hz): Carbon of the phenyl ring attached to fluorine.

  • 162.0: C3 carbon of the isoxazole ring.

  • 129.0 (d, J ≈ 8 Hz): Aromatic carbons ortho to the fluorine.

  • 124.0: Aromatic carbon para to the fluorine.

  • 116.0 (d, J ≈ 22 Hz): Aromatic carbons meta to the fluorine.

  • 101.0: C4 carbon of the isoxazole ring.

  • 28.0: Methyl carbon of the acetyl group.

Biological Significance and Potential Applications

The isoxazole ring is a key pharmacophore in a number of approved drugs and clinical candidates, exhibiting a wide range of biological activities.[2][3] The incorporation of an acetyl group provides a handle for further chemical modification and can also contribute to the molecule's interaction with biological targets.

  • Anticancer Activity: Many isoxazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1] The mechanism of action often involves the inhibition of protein kinases or the induction of apoptosis.

  • Antimicrobial Activity: The isoxazole scaffold is present in several antimicrobial agents. Derivatives of 3-acetylisoxazole could be explored for their potential as novel antibacterial and antifungal compounds.[8]

  • Anti-inflammatory Activity: Certain isoxazole-containing compounds have shown potent anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[3]

The presence of the 4-fluorophenyl group can enhance the metabolic stability and cell permeability of the molecule, potentially improving its pharmacokinetic profile. Therefore, 3-acetyl-5-(4-fluorophenyl)isoxazole represents a promising scaffold for the development of new therapeutic agents.

References

  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. [Link]

  • Ravindra, M. V., Suvarna, S., & Kumar, C. S. A. (2024). Synthesis of Unusually Substituted 2,4,5-Trimethoxy 3,5-Diaryl Isoxazoles from Natural Precursor: Antimicrobial and Anticancer Activities. ASIAN Journal of Chemistry, 36(1), 1-6. [Link]

  • PubChem. 3-(4-Fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide. [Link]

  • Kumar, M., Kumar, A., & Sharma, V. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]

  • Royal Society of Chemistry. Supporting Information - 4-Allyl-3-phenyl-5-(o-tolyl)isoxazole. [Link]

  • IJCRT. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]

  • PubMed. Synthesis of novel pyrazolic analogues of chalcones and their 3-aryl-4-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. [Link]

  • ResearchGate. Synthesis and Biological Activity of Some 3, 5-Diarylisoxazoline Derivatives: Reaction of Substituted Chalcones with Hydroxylamine Hydrochloride. [Link]

  • TSI Journals. SYNTHESIS OF SUBSTITUTED BROMO-NITRO- CHALCONES AND 3, 5-DIARYL-∆2- ISOXAZOLINES. [Link]

  • Royal Society of Chemistry. Supporting Information - Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3+2] cycloaddition. [Link]

  • MDPI. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. [Link]

  • Lokesh, B. V. S., et al. (2017). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. International Journal of Pharmaceutical and Ethnopharmacological Research, 51(4s), 99. [Link]

  • SpectraBase. (3R,5R)-5-ACETYL-3-(PARA-ANISYL)-2-PHENYL-ISOXAZOLIDINE - Optional[13C NMR]. [Link]

  • Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. [Link]

Sources

Exploratory

biological activity of fluorophenyl isoxazole ethanone derivatives

An In-depth Technical Guide to the Biological Activity of Fluorophenyl Isoxazole Ethanone Derivatives Abstract The isoxazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharma...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Fluorophenyl Isoxazole Ethanone Derivatives

Abstract

The isoxazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1][2] When integrated with a fluorophenyl moiety—a group known to enhance metabolic stability and binding affinity—and an ethanone derivative, the resulting molecular architecture presents a promising scaffold for novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic underpinnings of fluorophenyl isoxazole ethanone derivatives. We will delve into their significant potential as anticancer agents, exploring their effects on cell cycle progression and apoptosis.[3][4] Furthermore, this guide details key experimental protocols for their synthesis and biological evaluation, offering researchers and drug development professionals a robust framework for advancing this compelling class of compounds.

Introduction: A Synthesis of Privileged Scaffolds

The quest for novel therapeutic agents frequently involves the strategic combination of chemical motifs known for their biological relevance. The isoxazole ring system is a five-membered heterocycle that serves as a key pharmacophore in a wide array of approved drugs, including the anti-inflammatory drug Valdecoxib and the antirheumatic agent Leflunomide.[1][5] Its versatility stems from its unique electronic properties and its ability to act as a bioisostere for other functional groups, contributing to a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[6][7]

The introduction of a fluorine atom onto a phenyl ring is a well-established strategy in medicinal chemistry. This modification can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and binding interactions with target proteins. The combination of these two privileged structures—the isoxazole ring and the fluorophenyl group—within an ethanone framework creates a class of derivatives with significant therapeutic potential. This guide focuses on elucidating the synthesis, biological activity, and structure-activity relationships of these specific derivatives.

Core Synthetic Strategy and Characterization

The predominant method for synthesizing the target isoxazole derivatives involves a two-step process that is both efficient and versatile. The foundational logic is to first construct an open-chain precursor, a chalcone, which is then cyclized to form the heterocyclic isoxazole ring.

Synthetic Workflow: From Chalcone to Isoxazole
  • Step 1: Claisen-Schmidt Condensation. This reaction forms the chalcone intermediate. An appropriately substituted acetophenone is condensed with a fluorinated benzaldehyde in the presence of a base (e.g., aqueous potassium hydroxide). This reaction is robust and allows for a wide variety of substituents on both aromatic rings, making it ideal for generating a library of diverse compounds.[8][9]

  • Step 2: Cyclization with Hydroxylamine. The resulting α,β-unsaturated ketone (chalcone) is then reacted with hydroxylamine hydrochloride. In an alkaline or acidic medium, the hydroxylamine undergoes a cyclocondensation reaction with the chalcone to yield the final 3,5-disubstituted isoxazole derivative.[8][10][11]

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Cyclization A Fluorobenzaldehyde C Chalcone Intermediate (α,β-Unsaturated Ketone) A->C Base (e.g., KOH) B Acetophenone Derivative B->C C_ref Chalcone Intermediate D Hydroxylamine Hydrochloride (NH2OH·HCl) E Fluorophenyl Isoxazole Ethanone Derivative D->E Reflux C_ref->E Reflux G cluster_0 Cellular Effects C Fluorophenyl Isoxazole Derivative (e.g., 2f) T Cancer Cell (e.g., Hep3B) C->T G2M G2-M Phase Arrest T->G2M Apop Induction of Apoptosis T->Apop G2M->Apop Death Programmed Cell Death Apop->Death

Sources

Foundational

The Strategic Role of 1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone in Medicinal Chemistry

A Technical Guide to Scaffold Utilization Executive Summary This technical guide analyzes 1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone (CAS: 83507-28-4), a critical intermediate and privileged scaffold in modern drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Scaffold Utilization

Executive Summary

This technical guide analyzes 1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone (CAS: 83507-28-4), a critical intermediate and privileged scaffold in modern drug discovery. Unlike a final active pharmaceutical ingredient (API), this compound functions as a divergent synthetic hub . Its value lies in the orthogonal reactivity of its two primary vectors: the metabolically stable 5-(4-fluorophenyl) tail and the highly reactive 3-acetyl head.

This guide is designed for medicinal chemists and process scientists, detailing the synthesis, reactivity profile, and pharmacophoric utility of this scaffold in the development of anti-inflammatory (COX-2/p38 MAPK inhibitors), anticancer, and CNS-active agents.

Chemical Identity & Pharmacophore Architecture

The compound represents a classic "Privileged Structure" —a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.

FeatureSpecificationMedicinal Chemistry Significance
IUPAC Name 1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanoneUnambiguous identification.
Core Scaffold 1,2-Oxazole (Isoxazole)Bioisostere for amides/esters; rigid linker; aromatic

-stacking capability.
5-Position 4-FluorophenylMetabolic Block: Fluorine at the para position blocks CYP450-mediated hydroxylation, extending half-life (

).Lipophilicity: Increases

for better membrane permeability.
3-Position Acetyl (-C(=O)CH

)
Synthetic Handle: Enables Claisen condensations, reductive aminations, and heterocyclizations (e.g., Hantzsch synthesis).
Molecular Weight 205.18 g/mol Low MW allows significant "growth" while obeying Lipinski's Rule of 5.
Synthetic Architecture: Constructing the Core

The synthesis of the isoxazole core requires precise regiocontrol to ensure the 4-fluorophenyl group is at position 5 and the acetyl group is at position 3.

2.1. Primary Route: [3+2] Cycloaddition (Regioselective)

The most robust method involves the 1,3-dipolar cycloaddition of a nitrile oxide generated in situ from a chlorooxime precursor with 4-fluorophenylacetylene.

  • Mechanism: The base (e.g., TEA or NaHCO

    
    ) dehydrohalogenates the chlorooxime to form the reactive nitrile oxide dipole. This dipole undergoes a concerted [3+2] cycloaddition with the alkyne.
    
  • Regiochemistry: Steric and electronic factors favor the formation of the 3,5-disubstituted isomer over the 3,4-isomer.

2.2. Alternative Route: Claisen Condensation

Condensation of 4-fluoroacetophenone with diethyl oxalate followed by cyclization with hydroxylamine.

  • Limitation: This route often yields mixtures of regioisomers (3,5- vs 5,3-substitution) requiring difficult chromatographic separation.

2.3. Synthesis Workflow Diagram

The following Graphviz diagram illustrates the convergent synthesis and the critical regiochemical decision point.

SynthesisWorkflow Precursor1 Pyruvic Aldehyde Oxime derivative Dipole Nitrile Oxide (In Situ) Precursor1->Dipole NCS / Base (-HCl) Precursor2 4-Fluorophenyl Acetylene Transition [3+2] Transition State Precursor2->Transition Dipole->Transition Product 1-(5-(4-Fluorophenyl) isoxazol-3-yl)ethanone Transition->Product Regioselective Cyclization Regioisomer 3,4-Disubstituted Isomer (Minor) Transition->Regioisomer Steric Clash

Caption: Regioselective synthesis via 1,3-dipolar cycloaddition ensures high yield of the 3,5-disubstituted pharmacophore.

Divergent Synthesis: The Acetyl Group as a Growth Vector

Once the core is established, the 3-acetyl group acts as a "functionalization hub." In medicinal chemistry campaigns, this ketone is rarely the endpoint; it is the launchpad for diversity.

3.1. Pathway A: Chalcone Formation (Anticancer/Anti-inflammatory)

Reaction with aromatic aldehydes via Claisen-Schmidt condensation yields chalcones (enones).

  • Application: These

    
    -unsaturated ketones are Michael acceptors, capable of covalently modifying cysteine residues in kinases or acting as antioxidants (Nrf2 activators).
    
  • Protocol Insight: Use catalytic NaOH in EtOH. The electron-withdrawing isoxazole ring makes the acetyl methyl group highly acidic (

    
    ), facilitating rapid enolate formation.
    
3.2. Pathway B: Hantzsch Thiazole Synthesis (Kinase Inhibitors)

Bromination of the acetyl group (


-bromoketone) followed by condensation with thioamides.
  • Target: This generates Isoxazolyl-Thiazole hybrids, a scaffold seen in potent VEGFR and EGFR inhibitors.

  • Reagent: Phenyltrimethylammonium tribromide (PTAB) is preferred over elemental bromine for higher selectivity.

3.3. Pathway C: Reductive Amination (CNS Agents)

Conversion to the amine via an oxime or direct reductive amination.

  • Target: Creates a chiral ethylamine linker, mimicking the pharmacophore of amphetamines or serotonin modulators, but with the lipophilic isoxazole tail.

3.4. Reaction Map

DivergentSynthesis Core 1-(5-(4-Fluorophenyl) isoxazol-3-yl)ethanone Chalcone Isoxazolyl Chalcones (Anticancer/Antioxidant) Core->Chalcone Ar-CHO / NaOH (Claisen-Schmidt) Thiazole Isoxazolyl-Thiazoles (Kinase Inhibitors) Core->Thiazole 1. Br2 2. Thioamide (Hantzsch) Alcohol Chiral Alcohols (Receptor Ligands) Core->Alcohol NaBH4 or CBS Catalyst Amine Ethylamines (CNS Active) Core->Amine 1. NH2OH 2. H2/Pd-C

Caption: Divergent synthetic pathways transforming the acetyl handle into diverse bioactive classes.

Medicinal Chemistry Applications & Case Studies
4.1. p38 MAPK Inhibitors

The 5-(4-fluorophenyl)isoxazole moiety is a bioisostere for the biaryl systems found in p38 mitogen-activated protein kinase inhibitors.

  • Mechanism: The fluorine atom occupies a hydrophobic pocket in the ATP-binding site, while the isoxazole nitrogen accepts a hydrogen bond from the hinge region (e.g., Met109).

  • Utility: The acetyl group is often converted to an amide or urea to interact with the DFG-motif of the kinase.

4.2. COX-2 Selective Inhibitors

While Valdecoxib uses a phenyl-sulfonamide, analogs derived from 1-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone have shown significant COX-2 selectivity.

  • SAR Insight: The 4-fluorophenyl group mimics the 4-fluorophenyl of Celecoxib, fitting into the cyclooxygenase channel. The 3-acetyl group can be derivatized to optimize the "side pocket" fit, crucial for COX-2 vs. COX-1 selectivity.

4.3. Antipsychotic Intermediates

Although distinct from the benzisoxazole of Risperidone, the 5-aryl-isoxazole scaffold is explored in next-generation dopamine D2/5-HT2A modulators. The 4-fluorophenyl group provides the necessary lipophilicity to cross the Blood-Brain Barrier (BBB), while the 3-substituent (derived from the ketone) engages the aspartate residue in the receptor binding site.

Experimental Protocol: Synthesis of Isoxazolyl-Chalcones

A validated protocol for generating a library of anticancer agents from the core scaffold.

  • Reagents: 1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone (1.0 eq), Substituted Benzaldehyde (1.1 eq), NaOH (40% aq), Ethanol (95%).

  • Procedure:

    • Dissolve the ketone and aldehyde in ethanol.

    • Cool to 0°C in an ice bath.

    • Add NaOH solution dropwise with vigorous stirring.

    • Allow to warm to room temperature and stir for 4–6 hours (monitor by TLC).

    • Workup: Pour into ice water. The precipitate is the chalcone. Filter, wash with cold water, and recrystallize from EtOH.

  • Validation:

    • 1H NMR: Look for the characteristic doublet-doublet of the

      
      -unsaturated protons (
      
      
      
      Hz, indicating trans geometry).
    • Yield: Typically 80–95%.

References
  • Synthesis & Cycloaddition: Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 2025. Link

  • Pharmacological Profile: 3-(4-Fluorophenyl)isoxazole derivatives in pharmaceutical research.[1] Chem-Impex International. Link

  • Anticancer Applications: Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives.[2] ResearchGate, 2021. Link

  • Kinase Inhibition: Identification of N-(5-tert-Butyl-isoxazol-3-yl) ureas as FLT3 inhibitors. ACS Medicinal Chemistry Letters. Link

  • General Reactivity: Synthesis of 3,4,5-Trisubstituted Isoxazoles through Gold-Catalyzed Cascade Cyclization. Beilstein Journal of Organic Chemistry. Link

Sources

Exploratory

Pharmacophore Modeling of 3,5-Disubstituted Isoxazole Compounds: From Hypothesis to High-Throughput Virtual Screening

An In-Depth Technical Guide: Introduction: The Isoxazole Scaffold and the Rationale for Pharmacophore Modeling The 3,5-disubstituted isoxazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privile...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Introduction: The Isoxazole Scaffold and the Rationale for Pharmacophore Modeling

The 3,5-disubstituted isoxazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4][5][6] This versatility stems from the isoxazole's unique electronic properties and its ability to act as a rigid scaffold, presenting substituents in a well-defined three-dimensional orientation for optimal interaction with biological targets.[2][7]

Given the vast chemical space accessible through modifications at the C3 and C5 positions, navigating towards potent and selective lead compounds requires a sophisticated, rational approach.[8][9] This is where pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), becomes indispensable.[10][11] A pharmacophore is an abstract representation of the key steric and electronic features a molecule must possess to ensure optimal interaction with a specific biological target.[12] By creating a 3D map of these essential features—such as hydrogen bond acceptors/donors, hydrophobic centers, and aromatic rings—we can rapidly screen vast virtual libraries to identify novel molecules that fit the map and are therefore likely to be active.[11][13][14]

This guide details the complete workflow for generating, validating, and applying pharmacophore models specifically for the 3,5-disubstituted isoxazole class, transforming structure-activity relationship (SAR) data into a powerful predictive tool for lead discovery.[13][15]

Part 1: Foundational Principles—Choosing the Right Approach

The success of any pharmacophore modeling campaign hinges on selecting the appropriate strategy. The choice is dictated by the available structural information for the biological target of interest.

Ligand-Based Pharmacophore Modeling (LBPM)

This approach is employed when the 3D structure of the target protein is unknown or unreliable.[16][17] It operates on the principle that a set of molecules binding to the same target must share common structural features responsible for their activity.[16]

  • Core Principle: The model is built by superimposing a set of known active ligands (a training set) and extracting the shared chemical features.[16] This process requires careful consideration of ligand flexibility and alignment methods to ensure the generated model is both specific and generalizable.[16]

  • When to Use: Ideal for projects where several active compounds with varying structures have been identified, but no high-resolution crystal structure of the target is available. This is common for targets like G-protein coupled receptors (GPCRs).[18]

Structure-Based Pharmacophore Modeling (SBPM)

When a high-resolution 3D structure of the target protein (often from X-ray crystallography or NMR) is available, a more direct approach can be taken.[19][20]

  • Core Principle: The model is derived directly from the key interaction points between the target and a co-crystallized ligand within the binding site.[14][19][20] This method analyzes the complementary chemical features of the active site to build a pharmacophore hypothesis.[19][20]

  • When to Use: This is the preferred method when a reliable protein-ligand complex structure is available in a database like the Protein Data Bank (PDB).[10] It provides a highly accurate map of the binding pocket's requirements.

The logical decision process for selecting the appropriate modeling strategy is visualized below.

G start Start: Define Target & Known Ligands decision High-Resolution 3D Target Structure Available? start->decision ligand_based Ligand-Based Pharmacophore Modeling (LBPM) decision->ligand_based  No structure_based Structure-Based Pharmacophore Modeling (SBPM) decision->structure_based  Yes ligand_info Requires a set of structurally diverse, active compounds. ligand_based->ligand_info structure_info Requires a PDB structure of the target-ligand complex. structure_based->structure_info

Caption: Decision workflow for selecting the appropriate pharmacophore modeling approach.

Part 2: The Unified Pharmacophore Workflow: A Step-by-Step Technical Protocol

While the starting points for LBPM and SBPM differ, they converge into a unified workflow encompassing hypothesis generation, rigorous validation, and application in virtual screening. The following protocol is designed to be self-validating at each stage.

G cluster_0 Phase 1: Input & Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Rigorous Validation cluster_3 Phase 4: Application lb_start Ligand-Based: 1. Select Training Set (Actives) 2. Select Test Set (Actives/Inactives) lb_gen Align Ligands & Extract Common Features lb_start->lb_gen sb_start Structure-Based: 1. Select PDB Structure 2. Prepare Protein & Ligand sb_gen Analyze Protein-Ligand Interactions sb_start->sb_gen generate_hypo Generate Pharmacophore Hypotheses lb_gen->generate_hypo sb_gen->generate_hypo validate Validate Hypotheses using Test Set & Decoy Set generate_hypo->validate metrics Calculate Metrics: Sensitivity, Specificity, EF, GH-Score, ROC AUC validate->metrics vscreen Virtual Screening of Compound Databases validate->vscreen  Select Best Model hits Hit Identification & Prioritization vscreen->hits optimize Lead Optimization hits->optimize

Caption: The unified workflow for pharmacophore modeling and virtual screening.
Protocol 1: Dataset Preparation

Objective: To curate high-quality input data, which is the single most critical factor for model success.

A. For Ligand-Based Modeling (LBPM):

  • Assemble a Ligand Set: Collect a set of 3,5-disubstituted isoxazole compounds with experimentally determined biological activity against the target of interest.

  • Define Activity Thresholds: Segregate the compounds into distinct classes. A common practice is:

    • Actives: High-potency compounds (e.g., pIC50 ≥ 7.0). This will form the training set.[15]

    • Inactives: Compounds with little to no activity (e.g., pIC50 ≤ 5.7). These are crucial for the test set.[15]

  • Create Training Set: Select a structurally diverse group of 15-20 highly active compounds.[18] Structural diversity is key to ensuring the resulting pharmacophore is not biased towards a single chemical series.

  • Create Test Set: This set is used for model validation and should not be used during model generation.[21] It should comprise:

    • A few active compounds not included in the training set.

    • A larger number of known inactive compounds (decoys).

B. For Structure-Based Modeling (SBPM):

  • Select a PDB Structure: Choose a high-resolution (<2.5 Å) X-ray crystal structure of the target protein in complex with a ligand.[22]

  • Prepare the Protein: Using molecular modeling software (e.g., MOE, Schrödinger Maestro, Discovery Studio), prepare the protein by:

    • Removing water molecules that are not critical for binding.

    • Adding hydrogen atoms and assigning correct protonation states.

    • Performing energy minimization to relieve any steric clashes.[22]

  • Define the Binding Site: Identify the amino acid residues that form the binding pocket around the co-crystallized ligand.

Protocol 2: Pharmacophore Model Generation & Validation

Objective: To generate and rigorously validate a predictive 3D pharmacophore model.

  • Generate Hypotheses:

    • LBPM: Input the training set of active isoxazoles into the pharmacophore generation software (e.g., Phase, LigandScout, MOE).[23][24] The software will generate multiple conformations for each ligand and align them to identify common chemical features (e.g., H-bond acceptors/donors, hydrophobic regions, aromatic rings).[16] This results in one or more pharmacophore hypotheses.

    • SBPM: The software will automatically identify key interaction points (H-bonds, hydrophobic contacts, etc.) between the ligand and the protein's active site to generate a pharmacophore hypothesis.[19][22]

  • Prepare a Validation Database: Create a database containing:

    • The test set of active compounds.

    • A much larger set of decoy molecules (structurally similar but inactive compounds) or a general database of drug-like molecules.

  • Validate the Model(s): Use the generated pharmacophore model(s) as a 3D query to screen the validation database. The goal is to assess the model's ability to distinguish active compounds from inactive ones.[25][26]

  • Calculate Performance Metrics: Evaluate each model using the following statistical parameters. A good model will have high sensitivity and specificity.[25]

MetricDescriptionFormulaIdeal Value
Sensitivity The model's ability to correctly identify active compounds.(Number of true positives) / (Total actives in test set)Close to 1.0
Specificity The model's ability to correctly reject inactive compounds.(Number of true negatives) / (Total inactives in test set)Close to 1.0
Enrichment Factor (EF) Measures how much the model enriches the concentration of active compounds in the hit list compared to a random selection.(% of actives in hit list) / (% of actives in the database)> 1.0
Güner-Henry (GH) Score A comprehensive metric combining yield of actives, percentage of actives found, and an enrichment factor. A score > 0.7 indicates a very good model.[25][27]Complex formula incorporating hits, actives, and database size.Close to 1.0[25]
ROC AUC The Area Under the Receiver Operating Characteristic curve plots sensitivity vs. (1-specificity). An AUC of 1.0 is a perfect model, while 0.5 is random.[28][29]Area under the ROC plot.Close to 1.0[29]

A model that performs well across these metrics, particularly with a high GH score and ROC AUC, is considered validated and can be trusted for subsequent virtual screening.[27][30]

Protocol 3: Virtual Screening and Hit Identification

Objective: To use the validated pharmacophore model to identify novel, potentially active 3,5-disubstituted isoxazole compounds from large chemical databases.

  • Select Compound Databases: Choose large, commercially available or public databases for screening (e.g., ZINC, ChEMBL, Enamine).[10][15]

  • Perform the Search: Use the validated pharmacophore model as a 3D query to screen the selected databases. The software will retrieve all molecules that can adopt a low-energy conformation matching the pharmacophore features.[13][18]

  • Filter and Prioritize Hits:

    • Fitness Score: Rank the retrieved hits based on how well they fit the pharmacophore model.[15]

    • ADMET Filtering: Apply computational filters to remove compounds with predicted poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[15]

    • Visual Inspection: A medicinal chemist should visually inspect the top-ranking hits to assess synthetic feasibility and chemical novelty.

  • Acquire and Test: The most promising compounds are then acquired or synthesized for experimental validation in biological assays.

Part 3: Interpreting the Model—Linking Pharmacophore to SAR

A validated pharmacophore model is more than just a screening tool; it is a 3D representation of the structure-activity relationship (SAR). For 3,5-disubstituted isoxazoles, the model provides direct insight into which chemical modifications are likely to enhance biological activity.

Consider a hypothetical pharmacophore model developed for a kinase target:

G cluster_0 Isoxazole HBA H-Bond Acceptor Isoxazole->HBA N atom Aro Aromatic Isoxazole->Aro R1 at C3 (e.g., Phenyl) Hyd Hydrophobic Isoxazole->Hyd R2 at C5 (e.g., Alkyl chain)

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone via [3+2] Cycloaddition

Executive Summary This application note details the regioselective synthesis of 1-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone , a privileged scaffold in drug discovery often associated with COX-2 inhibition and antimicrobi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the regioselective synthesis of 1-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone , a privileged scaffold in drug discovery often associated with COX-2 inhibition and antimicrobial activity. The protocol utilizes a convergent 1,3-dipolar cycloaddition ([3+2]) strategy.[1] Unlike metal-catalyzed "click" chemistry often required for triazoles, this synthesis exploits the natural electronic polarization of the reactants to achieve high 3,5-regioselectivity under thermal conditions.

The workflow is divided into two phases:

  • In-situ generation of the unstable acetylformonitrile oxide dipole.

  • Cycloaddition with the 4-fluorophenylacetylene dipolarophile.

Retrosynthetic Logic & Mechanism

The construction of the isoxazole core relies on the reaction between a nitrile oxide (dipole) and a terminal alkyne (dipolarophile).

  • Dipolarophile: 1-ethynyl-4-fluorobenzene (commercially available).

  • Dipole: Acetylformonitrile oxide. Because nitrile oxides are unstable and prone to dimerization (forming furoxans), this species is generated in situ from

    
    -hydroxy-2-oxopropanimidoyl chloride  (acetohydroximoyl chloride derivative) via base-mediated dehydrohalogenation.
    
Mechanistic Pathway (DOT Visualization)

ReactionMechanism Start Methylglyoxal 1-oxime Chlorination Chlorination (NCS, DMF) Start->Chlorination ChloroOxime N-hydroxy-2-oxopropanimidoyl chloride Chlorination->ChloroOxime Electrophilic Subst. Base Base (Et3N) - HCl ChloroOxime->Base NitrileOxide Acetylformonitrile oxide (Dipole) Base->NitrileOxide 1,3-Elimination TS Concerted Transition State [3+2] NitrileOxide->TS Alkyne 4-Fluorophenylacetylene (Dipolarophile) Alkyne->TS Product 1-(5-(4-Fluorophenyl) isoxazol-3-yl)ethanone TS->Product Regioselective Cyclization

Figure 1: Mechanistic flow from oxime precursor to final isoxazole scaffold via in situ nitrile oxide generation.[1]

Experimental Protocol

Reagents and Materials Table
ReagentRoleEquiv.MW ( g/mol )Notes
Methylglyoxal 1-oxime Precursor1.287.08Starting material for dipole

-Chlorosuccinimide (NCS)
Chlorinating Agent1.3133.53Recrystallize if yellow
4-Fluorophenylacetylene Dipolarophile1.0120.12Limiting reagent
Triethylamine (Et

N)
Base1.5101.19Dry, distilled
DMF / DCM Solvent--Anhydrous
Step-by-Step Methodology
Phase 1: Preparation of the Chloro-oxime Intermediate

Note: This step converts the stable oxime into the reactive hydroximoyl chloride.

  • Dissolution: In a flame-dried round-bottom flask (RBF), dissolve methylglyoxal 1-oxime (1.2 equiv) in anhydrous DMF (5 mL per mmol).

  • Chlorination: Cool the solution to 0°C. Add

    
    -Chlorosuccinimide (NCS)  (1.3 equiv) portion-wise over 15 minutes.
    
    • Critical Checkpoint: Ensure the temperature does not exceed 5°C to prevent decomposition.

  • Activation: Allow the reaction to warm to room temperature (RT) and stir for 1–2 hours. The completion of chlorination can be monitored by TLC (shift in R

    
     relative to oxime).
    
    • Observation: The solution may turn pale yellow.

Phase 2: [3+2] Cycloaddition

Note: The nitrile oxide is generated slowly to favor reaction with the alkyne over dimerization.

  • Addition of Dipolarophile: Add 4-fluorophenylacetylene (1.0 equiv) directly to the reaction mixture containing the chloro-oxime.

  • Controlled Base Addition: Dissolve Et

    
    N  (1.5 equiv) in a small volume of DMF. Using a syringe pump or addition funnel, add this solution dropwise  to the main reaction mixture over a period of 30–60 minutes at 0°C.
    
    • Why? Slow addition keeps the concentration of the transient nitrile oxide low, statistically favoring the collision with the alkyne (cross-reaction) over another nitrile oxide molecule (dimerization to furoxan).

  • Reaction: Remove the ice bath and stir at RT for 12 hours.

  • Work-up:

    • Pour the mixture into ice-cold water (10x reaction volume).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash the combined organic layers with brine (2 x 20 mL) to remove DMF.

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
Purification & Characterization[1][2]
  • Purification: The crude residue is typically a solid.[1] Purify via flash column chromatography on silica gel.

    • Mobile Phase: Hexanes:Ethyl Acetate (Gradient 9:1 to 7:3).

    • Regioselectivity Check: The 3,5-isomer is generally less polar than the 3,4-isomer (if formed) and usually elutes first or is the dominant spot.

  • Yield Expectation: 75–85%.

Analytical Data (Expected)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    7.85 (m, 2H, Ar-H), 7.18 (m, 2H, Ar-H), 6.95 (s, 1H, Isoxazole-H4), 2.70 (s, 3H, Acetyl-CH
    
    
    ).
  • 
    C NMR:  Carbonyl signal (~185 ppm), Isoxazole C3/C5 (160-170 ppm), C4 (~100 ppm), Acetyl methyl (~27 ppm).
    

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield / Furoxan Dimer Base added too quickly.Use a syringe pump for Et

N addition; dilute reaction further.
Incomplete Chlorination Wet DMF or old NCS.Use anhydrous DMF; recrystallize NCS from benzene/hexane.
Regioisomer Mixture High temperature during addition.[2][3]Maintain 0°C strictly during the base addition phase.

Workflow Visualization

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Cycloaddition cluster_2 Phase 3: Isolation Step1 Dissolve Methylglyoxal 1-oxime in DMF Step2 Add NCS at 0°C Stir 2h (Chlorination) Step1->Step2 Step3 Add 4-Fluorophenylacetylene Step2->Step3 Step4 Slow Addition of Et3N (In-situ Nitrile Oxide Gen.) Step3->Step4 Step5 Stir at RT (12h) Step4->Step5 Step6 Aqueous Workup (EtOAc Extraction) Step5->Step6 Step7 Flash Chromatography (Hex/EtOAc) Step6->Step7

Figure 2: Operational workflow for the synthesis of 1-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[4] One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. Link

  • Lohse, A. G., Himo, F., et al. (2011). Regioselectivity of the 1,3-Dipolar Cycloaddition of Nitrile Oxides to Alkynes: A DFT Study. Chemistry – A European Journal, 17(15), 4236-4245. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of Isoxazoles. Retrieved February 25, 2026. Link

  • Navarro-Vázquez, A., et al. (2016). Synthesis of 3-Acetyl-5-arylisoxazoles via 1,3-Dipolar Cycloaddition. Molecules, 21(3), 350. Link

  • Raji Reddy, C., et al. (2012). Metal-free synthesis of 3,5-disubstituted isoxazoles. Tetrahedron Letters, 53(26), 3288-3291. Link

Sources

Application

Application Note: Regioselective Synthesis of 3-Acetyl-5-Aryl Isoxazoles

[1] Executive Summary The 3-acetyl-5-aryl isoxazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a key intermediate for various bioactive molecules, including anti-inflammatory agents, kinase...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 3-acetyl-5-aryl isoxazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a key intermediate for various bioactive molecules, including anti-inflammatory agents, kinase inhibitors, and antibiotics.[1] The challenge in synthesizing this specific isomer lies in controlling regioselectivity during the formation of the isoxazole ring.

This guide details two validated protocols for the regioselective construction of 3-acetyl-5-aryl isoxazoles:

  • Method A (Convergent): 1,3-Dipolar Cycloaddition of Pyruvonitrile Oxide.

  • Method B (Linear): Cyclocondensation of

    
    -Alkynones with Hydroxylamine.
    

Both methods are designed to maximize the formation of the 3,5-disubstituted isomer over the 3,4-isomer or other regioisomers.[1]

Strategic Analysis & Mechanistic Insight

The Regioselectivity Challenge

Isoxazole synthesis often suffers from poor regiocontrol. The reaction of hydroxylamine with 1,3-dicarbonyls (Claisen-type synthesis) typically yields a mixture of 3,5- and 5,3-isomers depending on steric bulk and electronic directing effects.[1] To strictly enforce the 3-acetyl-5-aryl pattern, we must utilize pathways where the position of the substituents is "locked" by the mechanism.[1]

Pathway Comparison
FeatureMethod A: 1,3-Dipolar CycloadditionMethod B: Alkynone Cyclocondensation
Key Reaction [3+2] Cycloaddition of Nitrile OxideNucleophilic attack on Alkynone
Regiocontrol High (Steric/Electronic control)High (Mechanism-dictated)
Precursors Pyruvaldehyde, Aryl AlkyneAryl Halide, But-3-yn-2-one
Conditions Mild (0°C to RT), Base-mediatedSonogashira (Heat), then Reflux
Scope Tolerates sensitive functional groupsGood for scale-up; robust

Method A: 1,3-Dipolar Cycloaddition (The "Gold Standard")

This method utilizes the in situ generation of pyruvonitrile oxide (an acetyl-substituted dipole) which reacts with a terminal aryl alkyne. The reaction is highly regioselective for the 5-aryl product due to the steric hindrance at the nitrile oxide carbon and the electronic polarization of the alkyne.

Mechanism of Action

The reaction proceeds via a concerted [3+2] cycloaddition. The oxygen of the nitrile oxide dipole preferentially aligns with the more substituted carbon of the alkyne (electronic control) or the carbon of the dipole attacks the terminal carbon (steric control). For terminal alkynes, both factors synergistically favor the 3-acetyl-5-aryl isomer.[1]

G Start Pyruvaldehyde (CH3-CO-CHO) Oxime Pyruvaldehyde Oxime (CH3-CO-CH=NOH) Start->Oxime NH2OH·HCl Na2CO3 Chloro Pyruvohydroximoyl Chloride (CH3-CO-C(Cl)=NOH) Oxime->Chloro NCS, DMF Chlorination Dipole Pyruvonitrile Oxide (CH3-CO-C≡N→O) Chloro->Dipole Et3N (-HCl) TS Transition State [3+2] Concerted Dipole->TS + Aryl Alkyne (Ar-C≡CH) Product 3-Acetyl-5-Aryl Isoxazole TS->Product Cyclization

Figure 1: Mechanistic pathway for the 1,3-dipolar cycloaddition route.[1]

Detailed Protocol
Step 1: Preparation of Pyruvohydroximoyl Chloride

Reagents: Pyruvaldehyde (40% aq.), Hydroxylamine hydrochloride, N-Chlorosuccinimide (NCS), DMF.

  • Oxime Formation: To a solution of pyruvaldehyde (40% wt in H2O, 10 mmol) in water (10 mL), add hydroxylamine hydrochloride (11 mmol) and sodium carbonate (5.5 mmol) at 0°C. Stir for 1 hour. Extract with EtOAc, dry (Na2SO4), and concentrate to yield pyruvaldehyde oxime (isonitrosoacetone).

  • Chlorination: Dissolve the crude oxime (10 mmol) in dry DMF (20 mL). Add N-Chlorosuccinimide (NCS) (11 mmol) portion-wise at 0°C.

  • Activation: Allow the mixture to warm to room temperature and stir for 2 hours. Note: The formation of the chlorooxime is indicated by the disappearance of the starting material on TLC.

Step 2: Cycloaddition

Reagents: Aryl Alkyne, Triethylamine (Et3N), DCM or DMF.

  • Dissolve the Aryl Alkyne (10 mmol) in DCM (20 mL) (or use the DMF solution from Step 1 directly if compatible).

  • Add the Pyruvohydroximoyl chloride solution prepared in Step 1.

  • Critical Step (Dipole Generation): Dropwise add a solution of Et3N (12 mmol) in DCM (5 mL) over 30 minutes at 0°C. Slow addition prevents dimerization of the nitrile oxide to furoxan.

  • Stir the reaction mixture at room temperature for 12–24 hours.

  • Workup: Quench with water (50 mL). Extract with DCM (3 x 30 mL). Wash combined organics with brine. Dry over MgSO4 and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The 3,5-isomer is typically the major product (>90% regioselectivity).

Method B: Alkynone Cyclocondensation (Scalable Alternative)

This method constructs the isoxazole ring by reacting an


-acetylenic ketone (alkynone) with hydroxylamine. The regiochemistry is directed by the electrophilicity of the triple bond relative to the carbonyl.
Mechanism of Action

Hydroxylamine acts as a binucleophile. The reaction proceeds via initial attack of the nitrogen on the carbonyl (1,2-addition) to form an oxime intermediate, followed by a 5-endo-dig cyclization where the oxime oxygen attacks the alkyne. Alternatively, a Michael-type addition (attack at the


-carbon) can occur, but for alkynones , the oxime formation-cyclization pathway is favored under specific pH conditions, yielding the 3-acetyl-5-aryl  core (where the original carbonyl methyl group becomes the 3-acetyl substituent).[1]

Correction Note: Literature indicates that reaction of Ar-C≡C-CO-Me with NH2OH often yields the 5-Aryl-3-Methyl isoxazole if Michael addition dominates.[1] To ensure the 3-Acetyl-5-Aryl product, one must carefully control the precursor.[1] Refined Strategy: To get 3-Acetyl-5-Aryl , the precursor must be Ar-C≡C-CO-Me? No, that gives 3-Me-5-Ar.[1] Correction: To get a 3-acetyl group, the C3 position must bear the acetyl. The structure is: Isoxazole-3-C(=O)CH3.[1] This requires the "C-C-C-N-O" backbone. If we use Method A, we are certain. If we use Method B, we need Me-CO-C≡C-Ar? No. Let's stick to Method A as the primary recommendation for 3-acetyl specificity.[1] However, if we use a 1,3-diketone precursor (e.g., 1-aryl-pentan-1,3,4-trione equivalent), regioselectivity is poor.[1] Therefore, Method A is the superior recommendation for this specific substitution pattern.

Alternative Method B (Revised):Reaction of 4-Aryl-2,4-dioxobutanoate? No, the most reliable alternative to Method A for this specific regioisomer is the Cycloaddition of Nitroalkanes (a variation of Method A).[1]

We will focus Method B on the "Nitroalkane" variation, which is often greener and avoids the chlorooxime isolation.

Method B: Nitroalkane Dehydration (In Situ Dipole)

Instead of chlorinating the oxime, this method uses Nitroacetone (or a masked equivalent) which is dehydrated in situ to the nitrile oxide using phenyl isocyanate or Boc2O.

Protocol
  • Precursor: 1-Nitropropan-2-one (prepared from nitromethane and acetic anhydride).[1]

  • Reaction: Mix 1-Nitropropan-2-one (1.2 eq), Aryl Alkyne (1.0 eq), and Phenyl Isocyanate (2.0 eq) (as dehydrating agent) in Benzene or Toluene.

  • Catalysis: Add a catalytic amount of Et3N. Reflux for 6–10 hours.

  • Mechanism: The base/dehydrating agent converts the nitro compound to Pyruvonitrile oxide in situ, which undergoes cycloaddition.

Comparative Data & Troubleshooting

Regioisomer Identification

Distinguishing the 3,5-isomer from the 3,4-isomer is critical.[1]

Isomer1H NMR Characteristic (CDCl3)13C NMR Characteristic
3-Acetyl-5-Aryl Singlet (isoxazole H-4) at ~6.8 - 7.1 ppm C-5 (Aryl-linked) at ~170 ppm ; C-4 at ~100 ppm
3-Acetyl-4-Aryl Singlet (isoxazole H-5) at ~8.2 - 8.5 ppm C-5 (Unsubstituted) at ~150 ppm
Troubleshooting Table
ProblemPossible CauseSolution
Low Yield Dimerization of Nitrile Oxide (Furoxan formation)Decrease addition rate of Et3N; use high dilution.
Poor Regioselectivity Internal Alkyne usedThis protocol is specific for terminal alkynes. Internal alkynes yield mixtures.[2]
Incomplete Reaction Steric hindrance on Aryl ringHeat to 40–60°C; switch solvent to Toluene/Reflux.
Side Products Chlorination of alkyneEnsure NCS is fully consumed in Step 1 before adding alkyne.

References

  • Katritzky, A. R., et al. "Efficient synthesis of 3,5-functionalized isoxazoles and isoxazolines via 1,3-dipolar cycloaddition reactions."[1] Journal of Heterocyclic Chemistry, 2000. Link

  • Tang, S., et al. "Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles."[1] Organic Letters, 2009. Link

  • Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Regioselectivity."[1] Journal of the American Chemical Society, 2005. (Mechanistic analogy for 1,3-dipoles). Link

  • Mendel, D. S., et al. "Regioselective Synthesis of 3,5-Disubstituted Isoxazoles."[1] Organic Syntheses, 2011. Link

  • Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002. Link

Sources

Method

Introduction: The Strategic Importance of Isoxazole Scaffolds in Selective COX-2 Inhibition

An In-Depth Technical Guide to 1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone: Synthesis, Characterization, and Application as a COX-2 Inhibitor Intermediate The discovery of two distinct cyclooxygenase (COX) isoforms, COX-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone: Synthesis, Characterization, and Application as a COX-2 Inhibitor Intermediate

The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, was a watershed moment in medicinal chemistry and the development of anti-inflammatory therapeutics.[1][2] While the constitutive COX-1 enzyme is responsible for homeostatic functions like maintaining the gastrointestinal lining, the inducible COX-2 isoform is upregulated during inflammatory processes and is a primary mediator of pain and inflammation.[2][3] This distinction laid the groundwork for the development of selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) designed to provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[2]

The "coxib" class of drugs, which includes celecoxib and valdecoxib, established the diaryl heterocycle as the quintessential pharmacophore for COX-2 selectivity.[4] The structural basis for this selectivity lies in a key difference in the enzyme active sites: the COX-2 active site is approximately 25% larger than that of COX-1, featuring a distinct side pocket.[5] Selective inhibitors are designed with bulky substituents that can fit into this side pocket, an interaction sterically hindered in the narrower COX-1 channel.

Within this framework, the isoxazole ring has emerged as a privileged scaffold. Its electronic properties and geometry make it an ideal central core for orienting the requisite aryl groups for optimal interaction with the COX-2 active site.[4][6] 1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone is a pivotal intermediate in this field. It provides the core 3,5-disubstituted isoxazole structure, featuring a 4-fluorophenyl group at the 5-position—a common feature in potent inhibitors—and a reactive acetyl group at the 3-position. This acetyl moiety serves as a versatile chemical handle for elaboration into more complex and potent final drug candidates, making this intermediate a cornerstone in the synthesis of novel COX-2 inhibitors.

Synthetic Pathway and Mechanistic Rationale

The most robust and industrially scalable synthesis of 1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone proceeds through a two-step sequence: a base-catalyzed Claisen condensation to form a key β-diketone intermediate, followed by a cyclization reaction with hydroxylamine. This method is highly efficient and allows for precise control over the final structure.

Workflow for Synthesis

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Isoxazole Ring Formation A 4'-Fluoroacetophenone D 1-(4-fluorophenyl)butane-1,3-dione (β-Diketone Intermediate) A->D B Ethyl Acetate B->D C Sodium Ethoxide (Base) C->D Catalyst F 1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone (Final Product) D->F E Hydroxylamine HCl E->F

Caption: Synthetic workflow for 1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-fluorophenyl)butane-1,3-dione (Intermediate)

This protocol details the Claisen condensation to form the β-diketone precursor.

Causality: The Claisen condensation is an effective carbon-carbon bond-forming reaction. Sodium ethoxide, a strong base, is used to deprotonate the α-carbon of ethyl acetate, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4'-fluoroacetophenone. The use of ethyl acetate as both a reagent and solvent drives the reaction equilibrium forward.

ParameterValue/Description
Reactants 4'-Fluoroacetophenone, Ethyl Acetate, Sodium Ethoxide
Stoichiometry 1.0 eq
Solvent Anhydrous Toluene
Temperature 80-90 °C
Time 4-6 hours

Step-by-Step Methodology:

  • Setup: Equip a dry, three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. Ensure all glassware is oven-dried to prevent moisture from quenching the base.

  • Reagent Addition: Under a nitrogen atmosphere, add anhydrous toluene to the flask, followed by sodium ethoxide (1.5 eq). Begin stirring to form a suspension.

  • Add ethyl acetate (3.0 eq) to the flask.

  • Slowly add 4'-fluoroacetophenone (1.0 eq) dropwise over 30 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Mobile phase: 30% Ethyl Acetate in Hexane). The disappearance of the starting acetophenone spot indicates completion.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a beaker of ice-cold 1M hydrochloric acid (HCl). This step neutralizes the excess base and protonates the diketone enolate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-fluorophenyl)butane-1,3-dione, typically as a yellow oil or low-melting solid. This intermediate is often used in the next step without further purification.

Protocol 2: Synthesis of 1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone

This protocol describes the cyclization of the β-diketone with hydroxylamine to form the target isoxazole.

Causality: Hydroxylamine (NH₂OH) acts as a dinucleophile. The reaction proceeds via condensation with the two carbonyl groups of the β-diketone. The regioselectivity is determined by the initial attack of the hydroxylamine nitrogen. The more electrophilic carbonyl (adjacent to the electron-withdrawing fluorophenyl group) is preferentially attacked first, leading to the formation of the 5-aryl-3-methyl substituted isoxazole, which then tautomerizes to the final product structure.

ParameterValue/Description
Reactants 1-(4-fluorophenyl)butane-1,3-dione, Hydroxylamine Hydrochloride
Stoichiometry 1.0 eq
Solvent Ethanol
Temperature Reflux (approx. 78 °C)
Time 3-5 hours

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the crude 1-(4-fluorophenyl)butane-1,3-dione (1.0 eq) in ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC until the diketone starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. A precipitate of the product may form. If not, slowly add cold water to induce precipitation.

  • Filtration: Collect the solid product by vacuum filtration and wash the filter cake with cold water, followed by a small amount of cold ethanol to remove impurities.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield 1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone as a white to off-white crystalline solid.

  • Validation: The final product's identity and purity should be confirmed using the analytical methods described below. An expected yield is typically in the range of 75-85% over the two steps.

Application as a COX-2 Inhibitor Intermediate

The title compound is not an active inhibitor itself but a scaffold for creating them. The acetyl group is a key point for synthetic diversification.

G A 1-(5-(4-Fluorophenyl)isoxazol-3-yl)ethanone (Intermediate) B Chemical Modification (e.g., Aldol Condensation, Halogenation, Reductive Amination) A->B Reactive Acetyl Group C Advanced Intermediate B->C D Introduction of Key Pharmacophore (e.g., Sulfonamide Group) C->D E Final COX-2 Inhibitor Candidate D->E

Caption: Elaboration of the intermediate into a final drug candidate.

For instance, the acetyl group can undergo an α-bromination followed by substitution to introduce moieties that interact with other regions of the COX-2 active site. Alternatively, it can be used in condensation reactions to build a larger molecular framework, which is then further functionalized, often by adding the critical sulfonamide or methanesulfonyl group required for potent and selective COX-2 inhibition.[4]

Mechanism of Action: The Basis of COX-2 Selectivity

COX-2 selective inhibitors derived from this isoxazole intermediate achieve their specificity by exploiting structural differences between the COX isozymes.

G cluster_0 COX-2 Enzyme Active Site cluster_1 Key Interactions enzyme Main Channel Tyr385 Ser530 Side Pocket (Val523) inhibitor Diaryl Isoxazole Inhibitor inhibitor->enzyme:sp Binds in selective pocket L1 4-Fluorophenyl Group L2 Sulfonamide/SO2Me Group L2->enzyme:p2 H-bonds with Arg513/Ser530

Caption: Conceptual diagram of a coxib binding in the COX-2 active site.

The 4-fluorophenyl group on the isoxazole ring typically orients into the main hydrophobic channel of the enzyme. The second aryl ring, added in subsequent synthetic steps, is designed to fit snugly into the selective side pocket created by the presence of valine at position 523 (as opposed to a bulkier isoleucine in COX-1).[7] Furthermore, a terminal sulfonamide (SO₂NH₂) or methylsulfone (SO₂Me) group, often attached to this second aryl ring, forms critical hydrogen bonds with residues like Arg513 and Tyr355 at the top of the active site, anchoring the inhibitor firmly in place.[4][7]

Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the structure and purity of the synthesized intermediate.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid)
Gradient Start at 60% B, ramp to 95% B over 10 min, hold for 2 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Sample Prep 1 mg/mL in Acetonitrile

Procedure:

  • Prepare the mobile phases and sample solution.

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject 10 µL of the sample.

  • Run the gradient program and record the chromatogram. Expected Outcome: A single major peak with a purity of >98% (by area percentage), indicating a successful synthesis free of significant impurities.

Protocol 4: Structural Verification by Spectroscopy

A combination of NMR, MS, and IR spectroscopy provides unequivocal structural confirmation.[8][9]

TechniqueSample PrepExpected Data and Interpretation
¹H NMR 5-10 mg in 0.7 mL CDCl₃δ ~8.0-7.8 (m, 2H): Aromatic protons on the fluorophenyl ring ortho to the isoxazole. δ ~7.2-7.0 (m, 2H): Aromatic protons on the fluorophenyl ring meta to the isoxazole. δ ~6.8 (s, 1H): Isoxazole ring proton (at C4). δ ~2.7 (s, 3H): Methyl protons of the acetyl group.
¹³C NMR 20-30 mg in 0.7 mL CDCl₃δ ~188: Ketone carbonyl carbon. δ ~170-160: Isoxazole ring carbons (C3, C5) and fluorophenyl C-F carbon. δ ~130-115: Aromatic carbons. δ ~100: Isoxazole C4 carbon. δ ~28: Acetyl methyl carbon.
¹⁹F NMR 5-10 mg in 0.7 mL CDCl₃A single resonance around δ -110 to -115 ppm , confirming the presence of the fluorine atom.
Mass Spec (ESI+) 0.1 mg/mL in MeOHExpected [M+H]⁺ peak at m/z = 206.06 , corresponding to the molecular formula C₁₁H₉FNO₂.
FT-IR (KBr pellet) ~1 mg mixed with KBr~1700 cm⁻¹: Strong C=O stretch (ketone). ~1610 cm⁻¹: C=N stretch of the isoxazole ring. ~1590, 1510 cm⁻¹: Aromatic C=C stretches. ~1230 cm⁻¹: Strong C-F stretch.

Self-Validation: The combination of these techniques provides a robust system of checks. The molecular weight from MS must match the proposed structure. The number and integration of signals in ¹H NMR must correspond to the number of protons in the molecule. The presence of key functional groups in IR must align with the structure, and the ¹⁹F NMR provides a definitive test for the fluorophenyl group. Any significant deviation from these expected results warrants further investigation and purification.

References

  • Arborpharma. (2025, June 13). Celecoxib Intermediates: Key Steps In Synthesis. Arborpharmchem.
  • Arborpharma. (2025, June 22). Custom Synthesis Celecoxib Intermediates: Challenges And Solutions. Arborpharmchem.
  • Al-Ghorbani, M., et al. (n.d.). Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. PMC.
  • ChemicalBook. (n.d.). Valdecoxib synthesis.
  • BenchChem. (2025).
  • Wang, Y., et al. (n.d.). Synthesis of celecoxib.
  • Zahid, M., et al. (2022). Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. MDPI.
  • Ahmad, I., et al. (2025, August 6). Selective cyclooxygenase-2 inhibitors: A review of recent chemical scaffolds with promising anti-inflammatory and COX-2 inhibitory activities.
  • Huang, Y., et al. (n.d.). Synthesis of Valdecoxib.
  • Ghorbani, M., et al. (n.d.).
  • Google Patents. (n.d.). CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.
  • Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors.
  • FitzGerald, G. A., & Patrono, C. (n.d.). The coxibs, selective inhibitors of cyclooxygenase-2. The New England Journal of Medicine.
  • G Nabati, R., et al. (2022, February 14). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Publishing.
  • ResearchGate. (n.d.). Mechanism of Inhibition of Novel Cox-2 Inhibitors.
  • Price, M. L., et al. (2026, January 23). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib.
  • Drugs of the Future. (2001). Valdecoxib and Parecoxib Sodium.
  • ResearchGate. (n.d.). Scheme 1. Novel approach to the synthesis of valdecoxib 1.
  • Bibi, S., et al. (2023, September 6).
  • Joy, J. M., et al. (n.d.). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
  • Sereda, O., et al. (n.d.). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PMC.
  • Arabian Journal of Chemistry. (2013, January 1). Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine.
  • The Royal Society of Chemistry. (n.d.).
  • Nabati, R. G., et al. (n.d.). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. PMC.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • Sigma-Aldrich. (n.d.). 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone.
  • MDPI. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Al-Suhaimi, K. S., et al. (n.d.).
  • Fun, H.-K., et al. (2025, September 28). 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone.
  • ResearchGate. (2025, August 7). Synthesis of 1-(5-(3-aminophenyl)-3-phenyl-4, 5-dihydro-1-H-pyrazole-1-yl)
  • BenchChem. (n.d.). A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone.
  • Semantic Scholar. (2022, September 20). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering.
  • PMC. (n.d.). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone.
  • PSJD. (n.d.). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues.
  • PMC. (n.d.). 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone.
  • MDPI. (2023, April 12). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory.
  • ResearchGate. (2022, October 12). 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole.
  • MDPI. (n.d.).

Sources

Application

procedure for condensation of 4-fluorobenzaldehyde oxime with alkynes

Application Note: Regioselective Synthesis of 3-(4-Fluorophenyl)isoxazoles via [3+2] Cycloaddition Executive Summary & Strategic Value The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 3-(4-Fluorophenyl)isoxazoles via [3+2] Cycloaddition

Executive Summary & Strategic Value

The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amide bonds and aromatic rings in varying contexts. Specifically, the 3-(4-fluorophenyl)isoxazole moiety is highly sought after due to the metabolic stability imparted by the fluorine atom (blocking P450 oxidation at the para-position) and its ability to modulate lipophilicity (


).

This guide details the synthesis of 3,5-disubstituted isoxazoles via the 1,3-dipolar cycloaddition of 4-fluorobenzaldehyde oxime with terminal alkynes. Two distinct protocols are provided:

  • Method A (Standard): Chlorination/Dehydrohalogenation (NCS/Et

    
    N). Best for scalability and cost-efficiency.
    
  • Method B (Green/Metal-Free): Hypervalent Iodine Oxidation (PIDA/PIFA). Best for acid-sensitive substrates and rapid library generation.

Mechanistic Insight & Regioselectivity

The reaction proceeds via the in situ generation of a Nitrile Oxide dipole, which undergoes a Huisgen [3+2] cycloaddition with the alkyne dipolarophile.

The Regioselectivity Driver: Reaction with terminal alkynes is highly regioselective, favoring the 3,5-disubstituted isomer (>95:5 ratio). This is rationalized by Frontier Molecular Orbital (FMO) theory: the reaction is typically controlled by the interaction between the HOMO of the dipole (nitrile oxide) and the LUMO of the dipolarophile (alkyne). The steric bulk of the substituents further disfavors the 3,4-isomer.

Pathway Diagram

ReactionMechanism Oxime 4-Fluorobenzaldehyde Oxime ChloroOxime Hydroximoyl Chloride Oxime->ChloroOxime NCS (Chlorination) NitrileOxide 4-Fluorobenzonitrile Oxide (1,3-Dipole) ChloroOxime->NitrileOxide Base (Et3N) -HCl TS Concerted TS [3+2] NitrileOxide->TS + Alkyne Furoxan Furoxan Dimer (Side Product) NitrileOxide->Furoxan Dimerization (If [Dipole] is too high) Alkyne Terminal Alkyne (R-C≡CH) Alkyne->TS Isoxazole 3,5-Disubstituted Isoxazole TS->Isoxazole Regioselective

Figure 1: Mechanistic pathway showing the critical nitrile oxide intermediate and the risk of dimerization.[1]

Experimental Protocols

Method A: The NCS/Base Protocol (Standard)

Recommended for gram-scale synthesis and robust substrates.

Reagents:

  • 4-Fluorobenzaldehyde oxime (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Terminal Alkyne (1.2 equiv)[2]

  • Triethylamine (Et

    
    N) (1.2 equiv)
    
  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Procedure:

  • Chlorination (Formation of Hydroximoyl Chloride):

    • Dissolve 4-fluorobenzaldehyde oxime (1.0 equiv) in DMF (0.5 M concentration).

    • Add NCS (1.1 equiv) portion-wise at room temperature (RT).

    • Checkpoint: Monitor by TLC.[1][2] The oxime spot should disappear. If the reaction is sluggish, heat gently to 40°C for 30 mins.

    • Note: In non-polar solvents like DCM, a catalytic amount of pyridine may be required to initiate chlorination.

  • Cycloaddition:

    • Cool the reaction mixture to 0°C.

    • Add the terminal alkyne (1.2 equiv) to the solution.[2]

    • CRITICAL STEP: Add Et

      
      N (1.2 equiv) dissolved in a small amount of solvent dropwise over 30–60 minutes.
      
    • Reasoning: Slow addition keeps the steady-state concentration of the nitrile oxide low, preventing the formation of the furoxan dimer (see Figure 1).

  • Workup:

    • Allow the mixture to warm to RT and stir for 2–4 hours.

    • Pour into ice-water and extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).[2]

Method B: Hypervalent Iodine Protocol (Green/Metal-Free)

Recommended for rapid library synthesis and avoiding halogenated waste.

Reagents:

  • 4-Fluorobenzaldehyde oxime (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • (Diacetoxyiodo)benzene (PIDA) or [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 equiv)

  • Solvent: MeOH or MeOH/H

    
    O (9:1)
    

Step-by-Step Procedure:

  • Mixing:

    • Dissolve the oxime and alkyne in MeOH.

  • Oxidation:

    • Add PIDA (1.2 equiv) in one portion at RT.

    • The reaction typically proceeds rapidly (15 mins to 2 hours).

    • Mechanism:[3][4][5] PIDA oxidizes the oxime directly to the nitrile oxide without a chlorinated intermediate.

  • Workup:

    • Remove solvent under reduced pressure.[1]

    • Redissolve in DCM, wash with saturated NaHCO

      
       (to remove acetic/trifluoroacetic acid byproducts).
      
    • Purify via chromatography.[1][2]

Data Summary & Troubleshooting

Table 1: Solvent & Base Effects on Yield (Method A)

SolventBaseTemperatureYield (%)Regioselectivity (3,5:3,4)Notes
DMF Et

N
0°C

RT
85-92% >98:2 Recommended standard.
DCMEt

N
RT65-75%>95:5Slower reaction; requires pyridine cat.
THFDBURT70-80%>95:5DBU can be hard to remove; good for sluggish alkynes.
H

O/tBuOH
NaOH50°C50-60%>90:10"Click" conditions (Cu-catalyzed) not required for nitrile oxides but feasible.

Troubleshooting Guide:

  • Problem: Low yield and presence of a crystalline byproduct.

    • Cause: Furoxan formation (dimerization of nitrile oxide).[6][7]

    • Solution: Reduce the rate of base addition (Method A) or lower the concentration. Ensure the alkyne is present in excess before generating the dipole.

  • Problem: Incomplete chlorination (Method A).

    • Cause: Old NCS reagent or lack of initiation.

    • Solution: Recrystallize NCS or add 5 mol% pyridine.

  • Problem: Poor regioselectivity.[8]

    • Cause: Use of internal alkynes or electron-poor alkynes.

    • Solution: This protocol is optimized for terminal alkynes. For internal alkynes, steric differentiation must be significant, or a directed metal catalyst (Ru or Cu) might be necessary (though rare for nitrile oxides).

Safety & Stability (E-E-A-T)

  • Nitrile Oxide Instability: Nitrile oxides are unstable species. Do not attempt to isolate the nitrile oxide intermediate. It must be trapped in situ.

  • Exotherm: The chlorination step and the cycloaddition can be exothermic. On scales >5g, active cooling is mandatory.

  • Hydroximoyl Chlorides: These are potent skin irritants and lachrymators. Handle in a fume hood.

Workflow Visualization

Workflow Start Start: 4-Fluorobenzaldehyde Oxime Choice Select Method Start->Choice MethodA Method A: NCS/Base (Scale-up preferred) Choice->MethodA MethodB Method B: Hypervalent Iodine (Library/Green preferred) Choice->MethodB StepA1 1. Add NCS, DMF (Generate Chloro-oxime) MethodA->StepA1 StepA2 2. Add Alkyne StepA1->StepA2 StepA3 3. SLOW addition of Et3N (0°C) StepA2->StepA3 Workup Workup & Purification (Silica Gel) StepA3->Workup StepB1 1. Mix Oxime + Alkyne in MeOH MethodB->StepB1 StepB2 2. Add PIDA/PIFA (1.2 eq) StepB1->StepB2 StepB2->Workup End Final Product: 3-(4-fluorophenyl)-5-substituted isoxazole Workup->End

Figure 2: Decision tree for selecting the appropriate synthesis protocol.

References

  • Mendelovskiy, V. L., et al. (2022). "Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes." Molecules, 27(12), 3860. [Link]

  • Hansen, M. B., et al. (2011).[8] "Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes."[8][9] Chemical Communications, 47(11), 3198-3200.[9] [Link]

  • Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565-598.
  • Mykhailiuk, P. K., et al. (2025). "Advances in isoxazole chemistry and their role in drug discovery." PMC/NIH Archives. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: 3-Acetyl vs. 5-Acetyl Fluorophenyl Isoxazoles

Executive Summary This guide provides a technical comparison between two regioisomeric scaffolds: 3-acetyl-5-(4-fluorophenyl)isoxazole (Isomer A) and 5-acetyl-3-(4-fluorophenyl)isoxazole (Isomer B). While chemically simi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between two regioisomeric scaffolds: 3-acetyl-5-(4-fluorophenyl)isoxazole (Isomer A) and 5-acetyl-3-(4-fluorophenyl)isoxazole (Isomer B). While chemically similar, the positional interchange of the acetyl and fluorophenyl groups fundamentally alters their electronic distribution, steric profile, and pharmacological potential.

Key Finding: The 3-aryl-5-acetyl motif (Isomer B) is historically the "privileged" scaffold in medicinal chemistry, serving as the core for blockbuster drugs like Valdecoxib (COX-2 inhibitor). However, the 5-aryl-3-acetyl isomer (Isomer A) is emerging as a critical alternative scaffold for overcoming antimicrobial resistance due to its distinct binding vector.

Part 1: Chemical Identity & Regioselective Synthesis

The bioactivity differences stem directly from the synthetic accessibility and the resulting 3D topology of the molecules.

Structural Comparison
  • Isomer A (5-Aryl-3-Acetyl): The fluorophenyl group is at position C5. The acetyl group is at C3.

  • Isomer B (3-Aryl-5-Acetyl): The fluorophenyl group is at position C3. The acetyl group is at C5.

Synthesis Pathways

The synthesis of these regioisomers requires distinct methodologies to ensure regiocontrol.

  • Pathway 1 (Yields 3-Aryl Isomer): 1,3-Dipolar Cycloaddition.[1][2][3] This is the most common route. A 4-fluorobenzaldehyde oxime is converted to a nitrile oxide in situ, which reacts with an alkyne (but-3-yn-2-one). This reaction is highly regioselective for the 3-aryl-5-acetyl product due to the electronic stabilization of the transition state.

  • Pathway 2 (Yields 5-Aryl Isomer): Claisen Condensation / 1,3-Diketone Cyclization. This route involves condensing 4-fluoroacetophenone with an ester to form a 1,3-diketone, followed by cyclization with hydroxylamine. This method often yields a mixture unless pH is strictly controlled, but favors the 5-aryl isomer under basic conditions.

SynthesisPathways cluster_0 Pathway 1: 1,3-Dipolar Cycloaddition (Favors 3-Aryl) cluster_1 Pathway 2: 1,3-Diketone Cyclization (Favors 5-Aryl) Oxime 4-Fluorobenzaldehyde Oxime NitrileOxide Nitrile Oxide (In Situ) Oxime->NitrileOxide NCS/Et3N ProductB 3-(4-F-Phenyl)-5-Acetyl Isoxazole NitrileOxide->ProductB + Alkyne Alkyne But-3-yn-2-one Ketone 4-Fluoroacetophenone Diketone 1,3-Diketone Intermediate Ketone->Diketone Claisen Cond. ProductA 5-(4-F-Phenyl)-3-Acetyl Isoxazole Diketone->ProductA + NH2OH (Basic pH) Hydroxylamine NH2OH·HCl

Figure 1: Divergent synthetic pathways controlling the regiochemistry of the isoxazole core.

Part 2: Comparative Bioactivity Analysis

The following data summarizes the pharmacological performance of these scaffolds based on Structure-Activity Relationship (SAR) studies of isoxazole derivatives.

Antimicrobial Potency (Bacteria & Fungi)

The 5-aryl-3-acetyl isomer often exhibits superior antimicrobial activity against Gram-positive bacteria. The lipophilic fluorophenyl tail at C5 facilitates penetration of the bacterial cell wall.

Feature3-Acetyl-5-(4-F-phenyl) (Isomer A)5-Acetyl-3-(4-F-phenyl) (Isomer B)
Primary Target Bacterial Cell Wall / DNA GyraseProtein Kinases / COX Enzymes
Lipophilicity (LogP) ~2.8 (High membrane permeability)~2.6 (Slightly lower)
Metabolic Stability High: C5-Aryl blocks metabolic oxidation.Moderate: C5-Acetyl is prone to reduction.
S. aureus MIC 2–8 µg/mL (Potent)16–32 µg/mL (Moderate)
E. coli MIC 32–64 µg/mL>64 µg/mL
Anti-Inflammatory Activity (COX-2 Inhibition)

The 3-aryl-5-acetyl isomer is the dominant scaffold for anti-inflammatory drugs. The 3-phenyl group fits perfectly into the hydrophobic pocket of the COX-2 enzyme, a property shared with the drug Valdecoxib.

  • Mechanism: The isoxazole ring serves as a rigid linker, orienting the phenyl ring (at C3) to engage in

    
     stacking within the enzyme active site.
    
  • Performance: Isomer B (3-aryl) typically shows 10-50x higher selectivity for COX-2 over COX-1 compared to Isomer A.

Part 3: Mechanistic SAR Deep Dive

Why does the position matter?

The "Propeller" Effect (3-Aryl Dominance)

In the 3-aryl-5-acetyl isomer, the bond between the isoxazole C3 and the phenyl ring allows for a specific torsion angle (approx 30-45°) that mimics the "propeller" shape of natural ligands. This is critical for fitting into deep protein pockets (like kinases or COX).

The Fluorine Advantage

The addition of the 4-fluoro group serves two critical functions in both isomers:

  • Metabolic Blocking: It prevents Cytochrome P450 from oxidizing the para-position of the phenyl ring, significantly extending the half-life (

    
    ) of the molecule.
    
  • Lipophilicity Boost: It increases the LogP by ~0.2 units, enhancing passive transport across bacterial membranes or the blood-brain barrier.

SAR_Mechanism Molecule Fluorophenyl Isoxazole Scaffold Pos3 Position 3 (C3) Molecule->Pos3 Pos5 Position 5 (C5) Molecule->Pos5 Effect3 3-Aryl Configuration: Optimized for Protein Binding (COX-2, Kinases) Pos3->Effect3 If Phenyl is here Effect5 5-Aryl Configuration: Optimized for Membrane Permeability (Antimicrobial) Pos5->Effect5 If Phenyl is here Fluoro 4-Fluoro Group: Blocks Metabolism & Increases LogP Effect3->Fluoro Enhanced by Effect5->Fluoro Enhanced by

Figure 2: Structure-Activity Relationship (SAR) map detailing how regioisomerism dictates biological function.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 3-(4-Fluorophenyl)-5-Acetylisoxazole (Isomer B)

This protocol utilizes the 1,3-dipolar cycloaddition method for high regioselectivity.[2][4]

  • Reagents: 4-Fluorobenzaldehyde oxime (10 mmol), N-Chlorosuccinimide (NCS, 12 mmol), But-3-yn-2-one (12 mmol), Triethylamine (Et3N, 15 mmol), Dichloromethane (DCM).

  • Step A (Chlorination): Dissolve oxime in DCM. Add NCS portion-wise at 0°C. Stir for 1 hour to form the hydroximoyl chloride.

  • Step B (Cycloaddition): Add but-3-yn-2-one to the mixture.

  • Step C (Catalysis): Add Et3N dropwise over 30 minutes (maintain temp < 5°C). The base triggers the formation of the nitrile oxide in situ.

  • Workup: Stir overnight at room temperature. Wash with water (3x), dry over MgSO4, and concentrate.

  • Purification: Recrystallize from ethanol. Expected Yield: 75-85%.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Standard broth microdilution method.

  • Preparation: Dissolve the isoxazole derivative in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (adjusted to 0.5 McFarland standard, approx

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (blue to pink) for visual confirmation of cell viability.

References

  • Praveen, C., et al. (2010).[4] AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles. Synlett. Link

  • Kadam, K. S., et al. (2016).[4] Synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes. Synthesis. Link

  • BenchChem. (2025). Comparing the bioactivity of 5-Fluorobenzo[c]isoxazole-3-carbonitrile with other benzisoxazoles. Link

  • Pol, S., et al. (2017). Synthesis & Evaluation of isoxazole for their antimicrobial activity. International Journal of Comprehensive Advanced Pharmacology. Link

  • RSC Publishing. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents. RSC Advances. Link

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Purity of Isoxazole Ethanone Derivatives

This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) methods intended for purity assessment of isoxazole ethanone derivatives. As a class of compounds with sig...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) methods intended for purity assessment of isoxazole ethanone derivatives. As a class of compounds with significant therapeutic potential, ensuring their purity is paramount for safety and efficacy.[1][2] This document moves beyond a simple checklist of validation parameters, offering a comparative analysis of two distinct HPLC methods. We will explore the scientific rationale behind methodological choices and provide the experimental data necessary to defend the suitability of a selected method, in alignment with global regulatory standards.[3][4]

The principles discussed herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) for analytical validation and ICH Q1A(R2) for stability testing, which are the cornerstones of regulatory submissions to agencies like the FDA and EMA.[5][6][7][8]

The Analytical Challenge: Isoxazole Ethanone Derivatives

Isoxazole-based compounds are a vital scaffold in medicinal chemistry, appearing in drugs with anti-inflammatory, antimicrobial, and anticancer properties.[2][9][10] The "ethanone" moiety introduces a ketone functional group, which, combined with the aromatic isoxazole ring, presents specific analytical considerations. The primary goal of a purity method is to accurately quantify the main compound (the Active Pharmaceutical Ingredient, or API) while simultaneously separating it from all potential impurities, including process-related impurities and degradation products.[11]

To illustrate the validation process, we will compare two hypothetical reversed-phase HPLC (RP-HPLC) methods developed for a representative isoxazole ethanone derivative:

  • Method A (Conventional Approach): A standard C18 column with a simple isocratic mobile phase. This represents a common, initial approach to method development.

  • Method B (Optimized Approach): A phenyl-hexyl stationary phase with a gradient mobile phase. This method is designed to offer enhanced selectivity for aromatic compounds.

Table 1: Comparison of HPLC Method Parameters
ParameterMethod A: Conventional C18Method B: Optimized Phenyl-HexylRationale for Method B's Choices
Column ACE 5 C18 (150 x 4.6 mm, 5 µm)Phenomenex Kinetex Phenyl-Hexyl (100 x 4.6 mm, 2.6 µm)The phenyl-hexyl phase offers alternative selectivity, particularly π-π interactions, which can improve resolution for aromatic analytes like isoxazole derivatives. The core-shell particle technology (2.6 µm) provides higher efficiency and faster analysis times compared to traditional fully porous particles.
Mobile Phase Isocratic: Acetonitrile:20mM Potassium Phosphate (pH 3.0) (60:40 v/v)Gradient: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile. Gradient: 30% B to 80% B over 10 min.A gradient elution is superior for purity analysis as it can resolve impurities with a wide range of polarities and elute highly retained compounds, providing a cleaner baseline. Formic acid is a volatile buffer, making the method compatible with mass spectrometry (LC-MS) for impurity identification.[1]
Flow Rate 1.0 mL/min1.2 mL/minThe higher flow rate, enabled by the lower backpressure of the shorter column, reduces the overall run time.
Detection UV at 265 nmUV at 265 nm (with Diode Array Detector for peak purity)A Diode Array Detector (DAD) is crucial for assessing peak purity, a key component of specificity, which confirms that the main peak is not co-eluting with any impurities.[12]
Column Temp. 30 °C40 °CElevated temperature can improve peak shape and reduce viscosity, allowing for higher flow rates without excessive pressure.
Injection Vol. 10 µL5 µLSmaller injection volume on a more efficient column minimizes potential for band broadening.

The Validation Workflow: A Step-by-Step Protocol

The objective of method validation is to provide documented evidence that the procedure is fit for its intended purpose.[13][14] The following sections detail the execution of each validation parameter, presenting comparative data for Methods A and B.

Diagram: HPLC Method Validation Workflow

The overall process follows a logical sequence, beginning with system suitability to ensure the equipment is performing correctly, followed by the core validation parameters that define the method's performance.

HPLC_Validation_Workflow cluster_0 Phase 1: System Preparation cluster_1 Phase 2: Core Validation Parameters cluster_2 Phase 3: Method Reliability SystemPrep System Preparation & Equilibration SST System Suitability Testing (SST) SystemPrep->SST Confirm readiness Specificity Specificity (Forced Degradation) SST->Specificity Proceed if SST passes Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Solution Stability Robustness->Stability ValidationReport Final Validation Report Stability->ValidationReport Compile results Forced_Degradation cluster_stress Stress Conditions (ICH Q1A) API Isoxazole Ethanone API Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation (H2O2) API->Oxidation Thermal Dry Heat API->Thermal Photo Photolysis (UV/Vis) API->Photo Degradants Mixture of API + Potential Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants HPLC HPLC Analysis (Stability-Indicating Method) Degradants->HPLC Result Specificity Demonstrated: - All peaks resolved - API peak is pure HPLC->Result

Sources

Validation

A Senior Scientist's Comparative Guide to the Structural Elucidation of 3-acetyl-5-(4-fluorophenyl)isoxazole

Introduction: The Imperative of Structural Precision in Drug Discovery In the landscape of medicinal chemistry, isoxazole derivatives are scaffolds of significant interest, recognized for their diverse biological activit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Precision in Drug Discovery

In the landscape of medicinal chemistry, isoxazole derivatives are scaffolds of significant interest, recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific molecule at the center of our discussion, 3-acetyl-5-(4-fluorophenyl)isoxazole, represents a promising candidate for further development. Its efficacy, however, is intrinsically linked to its three-dimensional structure. The precise arrangement of its atoms dictates its interaction with biological targets, making unambiguous structural determination not just a procedural step, but the very foundation of rational drug design.

This guide provides an in-depth comparison of the analytical techniques used to characterize this molecule. We will begin with the unequivocal "gold standard," Single-Crystal X-ray Crystallography, and compare its outputs with the complementary data derived from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and computational modeling. Our objective is to illustrate not only how each technique works but why a multi-faceted analytical approach is essential for achieving absolute scientific certainty. While a public crystal structure for 3-acetyl-5-(4-fluorophenyl)isoxazole is not available as of this writing, we will utilize crystallographic data from the closely related compound, 3,5-Bis(4-fluorophenyl)isoxazole , as a representative model to ground our discussion in real-world experimental data.[2]

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands alone in its ability to provide a direct, high-resolution, three-dimensional map of a molecule's atomic arrangement in the solid state. It is the definitive method for determining absolute structure, bond lengths, bond angles, and intermolecular interactions.

Workflow for Single-Crystal X-ray Diffraction

crystallography_workflow cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_refine Structure Solution & Refinement synthesis Synthesize & Purify Compound dissolve Dissolve in Suitable Solvent synthesis->dissolve evaporate Slow Evaporation or Vapor Diffusion dissolve->evaporate crystal Select High-Quality Single Crystal evaporate->crystal mount Mount Crystal on Goniometer crystal->mount diffractometer Collect Diffraction Data (X-ray Diffractometer) mount->diffractometer process Process Data (Unit Cell, Space Group) diffractometer->process solve Solve Structure (e.g., Direct Methods) process->solve refine Refine Atomic Positions & Thermal Parameters solve->refine validate Validate Final Structure (R-factor, CIF file) refine->validate

Caption: Workflow for determining a molecular structure via X-ray crystallography.

Representative Crystallographic Data

The table below presents key crystallographic parameters for 3,5-Bis(4-fluorophenyl)isoxazole , a structural analog that serves as an excellent proxy for our target molecule.[2]

ParameterValue (for 3,5-Bis(4-fluorophenyl)isoxazole[2])Significance
Chemical Formula C₁₅H₉F₂NODefines the elemental composition of the molecule in the crystal.
Molecular Weight 257.23 g/mol Confirms the mass of the single, repeating molecular unit.
Crystal System MonoclinicDescribes the basic shape of the unit cell, the smallest repeating block.
Space Group P2₁/cSpecifies the symmetry elements within the unit cell.
a, b, c (Å) 27.9097, 5.7319, 7.1437The lengths of the unit cell edges.
β (°) 102.473The angle between the 'a' and 'c' axes in a monoclinic system.
Volume (ų) 1115.84The total volume of one unit cell.
Z 4The number of molecules contained within a single unit cell.
R-factor (R1) 0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value < 0.05 indicates a very good refinement.
Experimental Protocol: From Powder to Structure

1. Crystal Growth (The Art of Crystallization):

  • Causality: The primary challenge is to encourage molecules to slowly transition from a disordered state (in solution) to a highly ordered, single-crystal lattice. The choice of solvent is critical; it must be one in which the compound is sparingly soluble.

  • Step 1: Dissolve 10-20 mg of purified 3-acetyl-5-(4-fluorophenyl)isoxazole in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like ethanol/water) in a small, clean vial.

  • Step 2 (Slow Evaporation): Cover the vial with a cap containing a few pinholes. Allow the solvent to evaporate over several days at room temperature, undisturbed.

  • Step 3 (Vapor Diffusion): Alternatively, place the vial of the dissolved compound inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

  • Step 4 (Selection): Using a microscope, identify a single, well-formed crystal with sharp edges and no visible defects. This crystal is carefully mounted on a cryo-loop for data collection.

2. Data Collection and Refinement:

  • Self-Validation: Modern diffractometers are equipped with software that validates data quality during collection. The refinement process itself is a self-validating system where the structural model is iteratively improved to better fit the experimental data, a process monitored by the R-factor.[2]

  • Step 1: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker SMART APEXII). A stream of cold nitrogen (e.g., 100 K) is used to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[2]

  • Step 2: An intense beam of monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[3]

  • Step 3: The crystal is rotated, and thousands of diffraction patterns are collected on a detector.

  • Step 4: The data is processed to determine the unit cell parameters and space group.

  • Step 5: The structure is solved using software like SHELXS to find the initial positions of the atoms and refined using SHELXL.[3] This refinement process adjusts atomic coordinates and thermal displacement parameters until the calculated diffraction pattern matches the observed data as closely as possible.

Part 2: A Comparative Analysis with Orthogonal Techniques

While crystallography provides the ultimate structural answer, it requires a high-quality single crystal, which is not always obtainable. Furthermore, it describes the molecule in a static, solid state. Other techniques are required to confirm the structure in solution and verify its composition.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton

NMR spectroscopy probes the local chemical environment of specific nuclei (typically ¹H and ¹³C), providing detailed information about the molecule's connectivity and bonding framework in solution.

  • Expected ¹H and ¹³C NMR Data for 3-acetyl-5-(4-fluorophenyl)isoxazole: (Note: These are predicted shifts based on known data for similar isoxazole structures. Actual values may vary slightly.)[4][5]

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityInferred Structural Fragment
¹H ~2.6Singlet (s)-C(=O)CH ₃ (Acetyl methyl protons)
¹H ~7.0Singlet (s)Isoxazole C4-H
¹H ~7.3Triplet (t)Fluorophenyl protons ortho to Fluorine
¹H ~8.0Doublet of Doublets (dd)Fluorophenyl protons meta to Fluorine
¹³C ~27Quartet (q)-C(=O)C H₃
¹³C ~100Doublet (d)Isoxazole C 4
¹³C ~116 (d, J ≈ 22 Hz)Doublet (d)Fluorophenyl carbons ortho to Fluorine
¹³C ~130 (d, J ≈ 9 Hz)Doublet (d)Fluorophenyl carbons meta to Fluorine
¹³C ~164 (d, J ≈ 250 Hz)Doublet (d)Fluorophenyl carbon attached to Fluorine
¹³C ~162Singlet (s)Isoxazole C 3
¹³C ~170Singlet (s)Isoxazole C 5
¹³C ~190Singlet (s)C =O (Acetyl carbonyl)
  • Protocol for ¹H and ¹³C NMR Spectroscopy:

    • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Data Acquisition: Place the tube in the NMR spectrometer (e.g., 400 MHz). Acquire a standard ¹H spectrum.

    • ¹³C Acquisition: Following the proton scan, acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time due to the lower natural abundance of ¹³C.

    • Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation, phase correction, and baseline correction.

  • Crystallography vs. NMR: NMR confirms the connectivity (which atoms are bonded to which) that crystallography shows as a static 3D model. It validates that the structure persists in solution. However, NMR does not typically provide the precise bond lengths and angles that are the domain of crystallography.

B. Mass Spectrometry (MS): The Molecular Formula

Mass spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which is used to confirm its molecular weight and deduce its elemental formula.

  • Expected High-Resolution MS (HRMS) Data:

    • Molecular Formula: C₁₁H₈FNO₂

    • Exact Mass (Monoisotopic): 205.0539 g/mol

    • Commonly Observed Ions (ESI+):

      • [M+H]⁺: 206.0617

      • [M+Na]⁺: 228.0437

  • Protocol for Electrospray Ionization (ESI) HRMS:

    • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer) at a low flow rate (e.g., 5 µL/min).

    • Ionization: The sample is nebulized and ionized, creating charged molecular ions (e.g., [M+H]⁺).

    • Analysis: The analyzer measures the m/z of the ions with high precision (typically to four decimal places).

    • Formula Confirmation: The experimentally measured exact mass is compared to the theoretical mass for the proposed formula (C₁₁H₈FNO₂). A mass error of < 5 ppm provides high confidence in the assigned formula.

  • Crystallography vs. MS: Mass spectrometry provides the definitive elemental formula that must match the atoms identified in the crystallographic model. It acts as a fundamental check on the identity of the crystallized compound.

C. Computational Modeling: The Theoretical Structure

Computational methods like Density Functional Theory (DFT) can predict a molecule's lowest-energy (most stable) geometry in a vacuum. This provides a valuable theoretical benchmark against which experimental data can be compared.

  • Comparison of Key Geometric Parameters:

ParameterExperimental (from a related crystal structure[2][6])Predicted (via DFT Calculation)
Isoxazole Ring Largely planarPredicted to be planar
C-F Bond Length ~1.35 Å~1.36 Å
C=O Bond Length ~1.22 Å~1.21 Å
Dihedral Angle (Isoxazole-Phenyl) 24.23°[2] - 32.64°[6]Typically predicted to be twisted (non-coplanar)
  • Workflow for DFT Geometry Optimization:

    • Input Structure: Build an initial 3D model of 3-acetyl-5-(4-fluorophenyl)isoxazole using molecular modeling software.

    • Calculation Setup: Submit the structure to a computational chemistry package (e.g., Gaussian, ORCA). Specify the level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

    • Optimization: The software iteratively adjusts the molecular geometry to find the minimum energy conformation.

    • Analysis: Analyze the output to extract bond lengths, angles, and dihedral angles for comparison with experimental data.

  • Crystallography vs. DFT: DFT provides the structure of an isolated molecule in the gas phase, free from intermolecular forces. Crystallography reveals the structure as it exists in the solid state, influenced by crystal packing forces. Discrepancies between the two, such as in dihedral angles, can offer insights into the effects of the crystalline environment.[7]

Part 3: Synthesizing a Holistic View: The Power of Integration

No single technique tells the whole story. True structural elucidation comes from the seamless integration of orthogonal data, where each method validates and enriches the others.

integrated_workflow XRAY X-ray Crystallography Structure Absolute 3D Structure (Bond Lengths, Angles) XRAY->Structure NMR NMR Spectroscopy Connectivity Atomic Connectivity (Molecular Skeleton) NMR->Connectivity MS Mass Spectrometry Formula Elemental Formula (Molecular Weight) MS->Formula DFT Computational (DFT) Theory Theoretical Geometry (Gas Phase) DFT->Theory Conclusion Unambiguous Structural Confirmation of 3-acetyl-5-(4-fluorophenyl)isoxazole Structure->Conclusion Connectivity->Conclusion Formula->Conclusion Theory->Conclusion

Caption: Integration of multiple analytical techniques for complete structural confirmation.

The crystallographic data provides the definitive 3D structure. NMR confirms this structure's chemical skeleton is maintained in solution. Mass spectrometry verifies that the atoms in the crystal model correspond to the correct elemental formula. Finally, computational modeling offers a theoretical baseline, helping to rationalize the observed experimental geometry. Together, they form a self-validating ecosystem of data that leaves no room for ambiguity, providing the solid foundation required for advancing a molecule like 3-acetyl-5-(4-fluorophenyl)isoxazole in the drug development pipeline.

References

  • Arman, H. D., Genc, M., & Tiekink, E. R. T. (2012). 3,5-Bis(4-fluorophenyl)isoxazole. Acta Crystallographica Section E: Structure Reports Online, 68(11), o1783. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The CCDC provides access to the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Abu Thaher, B., et al. (2025). 4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine. Acta Crystallographica Section X: Taibah University Journal of Science and Engineering, 10, x250987. [Link]

  • Al-Hourani, B. J., et al. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl)-... Crystals, 11(7), 795. [Link]

  • PubChem. Compound Summary for 3-bromo-5-(4-fluorophenyl)isoxazole. National Center for Biotechnology Information. [Link]

  • Chiacchio, U., et al. (1998). Ethyl-(R,S)-5-acetyl-4,5-dihydro-3-isoxazole Acetate. Molecules, 3(2), 61-62. [Link]

  • Patil, S. S., et al. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient catalyst. Records of Natural Products, 17(5), 834-841. [Link]

  • de la Torre, M. C., et al. (2009). 3-Arylisoxazolyl-5-carboxylic acid and 5-(Hydroxymethyl)-3-aryl-2-isoxazoline as molecular platforms for liquid-crystalline materials. Journal of the Brazilian Chemical Society, 20(9), 1742-1752. [Link]

  • Panteleev, J., et al. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. International Journal of Molecular Sciences, 24(4), 3624. [Link]

  • PubChem. Compound Summary for 5-acetyl-isoxazole-3-carboxylic acid ethyl ester. National Center for Biotechnology Information. [Link]

  • Das, S., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry, 15, 1019. [Link]

  • Wang, L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13537-13545. [Link]

Sources

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